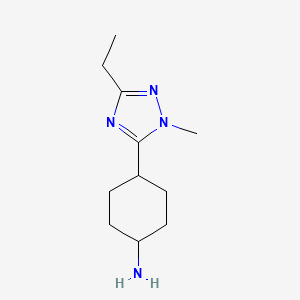![molecular formula C7H10N2O B13625853 [1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol: is a chemical compound characterized by the presence of a cyclopropyl group attached to a pyrazole ring, with a methanol group linked to the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol typically involves the reaction of a suitable pyrazole derivative with a cyclopropyl-containing reagent. One common method includes the use of cyclopropylcarbinol and pyrazole under specific reaction conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran, at controlled temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: [1-(1H-pyrazol-3-yl)cyclopropyl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropyl group are replaced by other groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole or cyclopropyl derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of [1-(1H-pyrazol-3-yl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling cascades.
類似化合物との比較
- [1-(1H-pyrazol-3-yl)cyclopropyl]ethanol
- [1-(1H-pyrazol-3-yl)cyclopropyl]amine
- [1-(1H-pyrazol-3-yl)cyclopropyl]acetone
Comparison: Compared to its similar compounds, [1-(1H-pyrazol-3-yl)cyclopropyl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This difference influences its reactivity, solubility, and potential applications. For instance, the methanol group may enhance its solubility in polar solvents and affect its interaction with biological targets, making it a more versatile compound for various research applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
[1-(1H-pyrazol-5-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H10N2O/c10-5-7(2-3-7)6-1-4-8-9-6/h1,4,10H,2-3,5H2,(H,8,9) |
InChIキー |
IPHXYWJKYBLLAY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
